molecular formula C₂₀H₁₇F₃N₄O₃ B1663281 7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 132195-65-4

7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No. B1663281
M. Wt: 418.4 g/mol
InChI Key: SKYPQEVVXGJKIJ-NSHDSACASA-N
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Description

This compound is a 1,8-naphthyridine derivative . It’s a complex molecule with additional 2,4-difluorophenyl, fluoro, and 3-aminopyrrolidin-1-yl substituents at positions 1, 6, and 7 respectively . Its molecular weight is 576.55 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational tools . These tools can provide information about the molecular weight, theoretical pI, amino acid composition, atomic composition, and other properties.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 576.55 . Other physical and chemical properties can be determined using various computational tools .

Scientific Research Applications

Antibacterial Applications

  • Asymmetric Synthesis and Antibacterial Activity

    This compound, a member of the quinolonecarboxylic acid class, exhibits potent antibacterial properties. The S-(+) enantiomer demonstrates significantly higher activity against both aerobic and anaerobic bacteria compared to its R-(-) enantiomer and shows enhanced in vivo activity in a Pseudomonas aeruginosa mouse model. This improved activity and solubility profile may have clinical significance (Rosen et al., 1988).

  • Synthesis and Activity of Analogues

    Various analogues of this compound, particularly those with aminopyrrolidine at the C-7 position, have shown increased antibacterial activity compared to enoxacin. This has implications for the development of more effective antibacterial agents (Egawa et al., 1984).

  • Structure-Activity Relationships in Antibacterial Agents

    In a series of derivatives, the most potent in vitro and in vivo antibacterial activities were observed when the compound had a 1-(2,4-difluorophenyl) substitution and a 3-amino-1-pyrrolidinyl group at C-7. This compound was found to possess excellent potency and efficacy, making it a promising therapeutic agent (Chu et al., 1986).

Antitumor Applications

  • Antitumor Agent Development: This compound and its derivatives have been investigated for their cytotoxic activity against various murine and human tumor cell lines. Certain modifications in the compound structure, like the 7-(3-aminopyrrolidinyl) derivatives, showed potent cytotoxic activity, making them potential candidates for antitumor therapy (Tsuzuki et al., 2004).

properties

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c1-9-15-17(28)12(20(29)30)8-27(14-3-2-10(21)6-13(14)22)18(15)25-19(16(9)23)26-5-4-11(24)7-26/h2-3,6,8,11H,4-5,7,24H2,1H3,(H,29,30)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYPQEVVXGJKIJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)N)C4=C(C=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC[C@@H](C3)N)C4=C(C=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 2
7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 4
7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 6
7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid

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